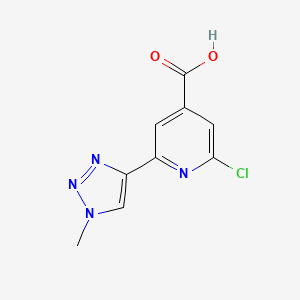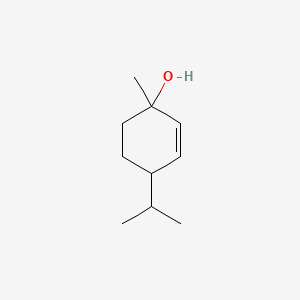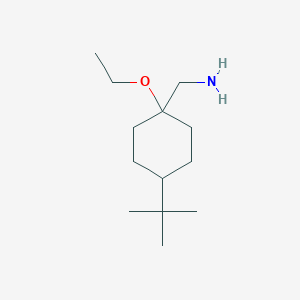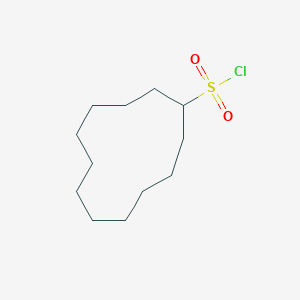
1-(4-Iodobenzyl)-1h-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodobenzyl)-1h-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with an iodobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodobenzyl)-1h-pyrazol-4-amine typically involves the reaction of 4-iodobenzyl bromide with 4-aminopyrazole. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the pyrazole amine group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Iodobenzyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiolates can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could produce an iodo-oxide compound.
Aplicaciones Científicas De Investigación
1-(4-Iodobenzyl)-1h-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodobenzyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzyl bromide: A precursor in the synthesis of 1-(4-Iodobenzyl)-1h-pyrazol-4-amine.
1-(4-Iodobenzyl)piperazine: Another compound with a similar iodobenzyl group but different core structure.
4-Iodobenzyl alcohol: A related compound with an alcohol functional group instead of an amine.
Uniqueness
This compound is unique due to its specific combination of the pyrazole ring and the iodobenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H10IN3 |
|---|---|
Peso molecular |
299.11 g/mol |
Nombre IUPAC |
1-[(4-iodophenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H10IN3/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2 |
Clave InChI |
GPKSYVDNBILBSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C=C(C=N2)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


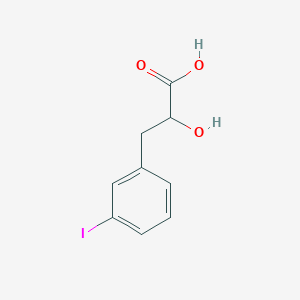

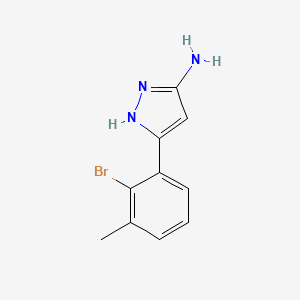
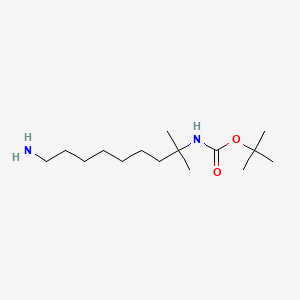
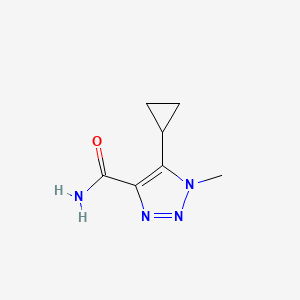
![N-[3-(aminomethyl)phenyl]-N-(1-methylethyl)methanesulfonamide](/img/structure/B13634288.png)

![N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide](/img/structure/B13634315.png)
![7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B13634331.png)
